![molecular formula C7H12O4S B1374219 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid CAS No. 1375473-39-4](/img/structure/B1374219.png)
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid is a useful research compound. Its molecular formula is C7H12O4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic and Chemical Synthesis Applications
- 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid plays a role in the catalytic, oxidative condensation of methane to acetic acid. A study demonstrates how methane can be directly converted to acetic acid using palladium as a catalyst at 180°C in liquid sulfuric acid, with both carbons of acetic acid originating from methane (Periana et al., 2003).
- Another application is observed in the solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones. This process yields β- or γ-addition products with high selectivity, showcasing the adaptability of this compound in chemical synthesis (Miao et al., 2016).
Organic Synthesis and Ring-Opening Reactions
- The compound also finds utility in the reaction of cyclopropyl ketones with acetyl methanesulfonate, facilitating efficient ring opening under neutral conditions and leading to regiospecific enol acetate formation and stereo-controlled nucleophilic addition (Demuth & Raghavan, 1979).
- Methanesulfonic acid has been used as a catalyst in the reductive ring-opening of O-benzylidene acetals, demonstrating its effectiveness and convenience as a substitute for ethereal HCl in such reactions (Zinin et al., 2007).
Advanced Catalysis and Environmental Applications
- The compound has been explored in the context of methane oxidation to acetic acid catalyzed by Pd2+ cations. This research highlights the potential of utilizing such compounds in environmental applications, like reducing methane, a potent greenhouse gas (Zerella et al., 2006).
- Additionally, the synthesis of cis-Aryl Cyclopropyl Sulfones shows the versatility of related compounds in creating specific molecular configurations, which is crucial in the development of new pharmaceuticals and materials (Balaji & Reddy, 1979).
Properties
IUPAC Name |
2-[1-(methylsulfonylmethyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORZNJBYJYRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
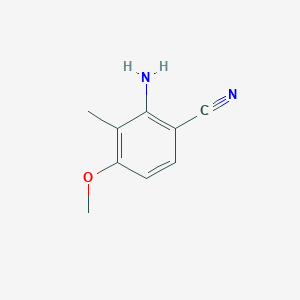
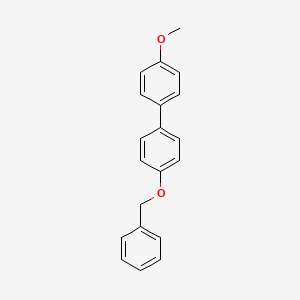

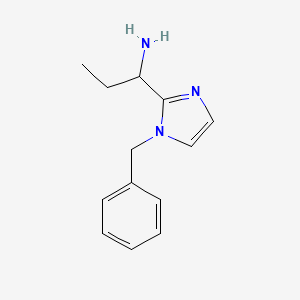
![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
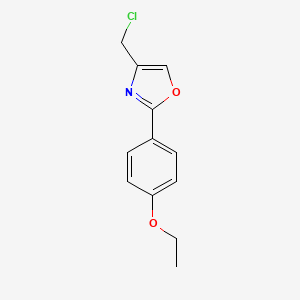
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
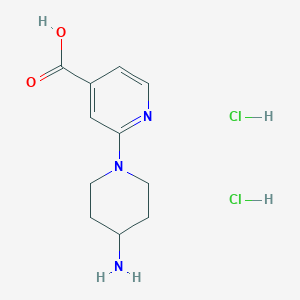
amine](/img/structure/B1374151.png)

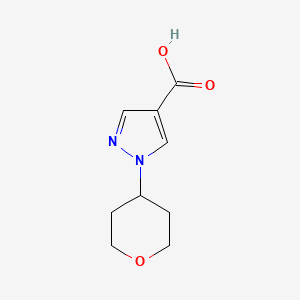
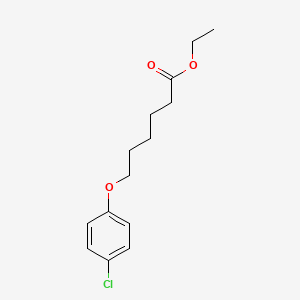
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)

